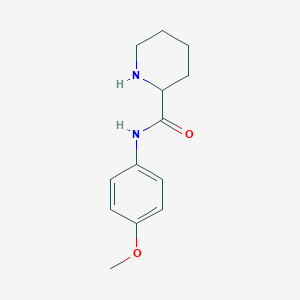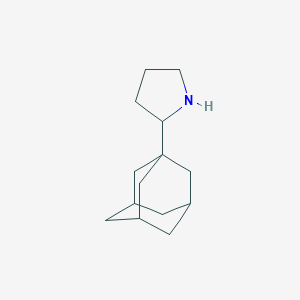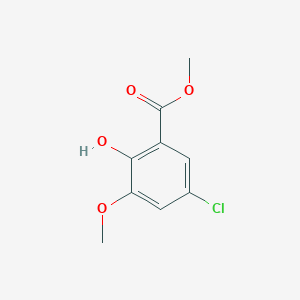![molecular formula C11H12N2O2 B169407 ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 172648-34-9](/img/structure/B169407.png)
ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as EMP2C, is a heterocyclic compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in cell growth and proliferation, such as DNA topoisomerases and histone deacetylases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. In addition, this compound has been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is the development of more efficient synthesis methods to improve its accessibility and reduce its cost. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory activities. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
ethyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-8-5-4-6-12-10(8)13(9)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKAUPXLITUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632692 | |
| Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172648-34-9 | |
| Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)








